molecular formula C19H18ClN3O2S B11631734 (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11631734
M. Wt: 387.9 g/mol
InChI Key: KYVTYBQHGMDNIU-WSDLNYQXSA-N
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Description

(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes, hydrazines, and thiazolidinones under controlled conditions. The reaction may proceed through the formation of intermediate hydrazones, which then cyclize to form the final thiazolidinone structure. Common reagents include:

  • Aldehydes (e.g., 3-chlorobenzaldehyde)
  • Hydrazines (e.g., 1-(4-methoxyphenyl)ethylidene hydrazine)
  • Thiazolidinones

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the double bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

Biologically, (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be studied for its potential as a therapeutic agent in various diseases.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar core structures, known for their diverse biological activities.

    Hydrazones: Compounds containing the hydrazone functional group, often used in medicinal chemistry.

    Benzyl derivatives: Compounds with benzyl groups, exhibiting various chemical and biological properties.

Uniqueness

(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18ClN3O2S/c1-12(14-6-8-16(25-2)9-7-14)22-23-19-21-18(24)17(26-19)11-13-4-3-5-15(20)10-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12+

InChI Key

KYVTYBQHGMDNIU-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC(=CC=C2)Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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